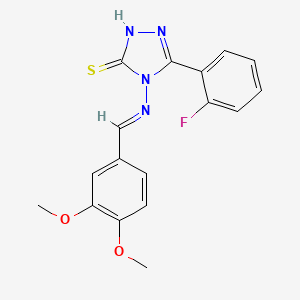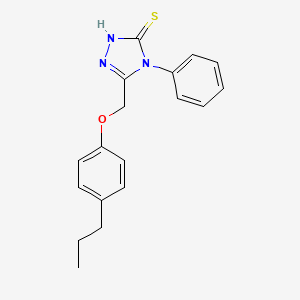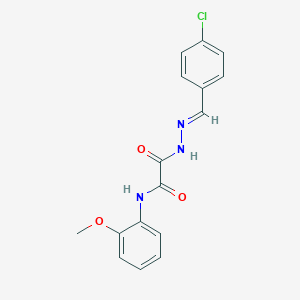
4-((3,4-Dimethoxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3,4-Diméthoxybenzylidène)amino)-3-(2-fluorophényl)-1H-1,2,4-triazole-5(4H)-thione est un composé organique synthétique appartenant à la classe des dérivés du triazole. Ce composé se caractérise par sa structure unique, qui comprend un cycle triazole, un groupe fluorophényle et un groupe diméthoxybenzylidène. Il a suscité un intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-((3,4-diméthoxybenzylidène)amino)-3-(2-fluorophényl)-1H-1,2,4-triazole-5(4H)-thione implique généralement la condensation de la 3,4-diméthoxybenzaldéhyde avec la 3-(2-fluorophényl)-1H-1,2,4-triazole-5-thione en présence d’un catalyseur approprié. La réaction est généralement effectuée dans un solvant organique tel que l’éthanol ou le méthanol sous reflux. Le mélange réactionnel est ensuite refroidi, et le produit est isolé par filtration et purifié par recristallisation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de production. De plus, l’optimisation des conditions de réaction, telles que la température, la pression et la concentration du catalyseur, est cruciale pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
4-((3,4-Diméthoxybenzylidène)amino)-3-(2-fluorophényl)-1H-1,2,4-triazole-5(4H)-thione subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les sulfoxydes ou les sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses amines ou ses alcools correspondants.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène, le permanganate de potassium et l’acide m-chloroperbenzoïque.
Réduction : Les agents réducteurs tels que le borohydrure de sodium, l’hydrure de lithium et d’aluminium et l’hydrogénation catalytique sont couramment utilisés.
Substitution : Des réactifs tels que les halogènes, les halogénures d’alkyle et les chlorures d’acyle sont utilisés dans des conditions appropriées pour réaliser des réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools. Les réactions de substitution peuvent conduire à une variété de dérivés avec différents groupes fonctionnels.
4. Applications de la recherche scientifique
4-((3,4-Diméthoxybenzylidène)amino)-3-(2-fluorophényl)-1H-1,2,4-triazole-5(4H)-thione a plusieurs applications de recherche scientifique, notamment :
Chimie : Le composé est utilisé comme élément de base pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Médecine : Le composé fait l’objet d’études pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes, antifongiques et anticancéreuses.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Applications De Recherche Scientifique
4-((3,4-Dimethoxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
Le mécanisme d’action de 4-((3,4-diméthoxybenzylidène)amino)-3-(2-fluorophényl)-1H-1,2,4-triazole-5(4H)-thione implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber certaines enzymes ou protéines, conduisant à la perturbation des processus biologiques. Par exemple, il peut se lier au site actif d’une enzyme, empêchant la liaison du substrat et la catalyse ultérieure. De plus, le composé peut interagir avec les récepteurs cellulaires, modulant les voies de transduction du signal et affectant les fonctions cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-((3,4-Diméthoxybenzylidène)amino)-3-(2-chlorophényl)-1H-1,2,4-triazole-5(4H)-thione
- 4-((3,4-Diméthoxybenzylidène)amino)-3-(2-bromophényl)-1H-1,2,4-triazole-5(4H)-thione
- 4-((3,4-Diméthoxybenzylidène)amino)-3-(2-méthylphényl)-1H-1,2,4-triazole-5(4H)-thione
Unicité
L’unicité de 4-((3,4-diméthoxybenzylidène)amino)-3-(2-fluorophényl)-1H-1,2,4-triazole-5(4H)-thione réside dans ses caractéristiques structurales spécifiques, telles que la présence d’un groupe fluorophényle et d’un groupe diméthoxybenzylidène. Ces éléments structurels contribuent à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Numéro CAS |
585562-81-8 |
|---|---|
Formule moléculaire |
C17H15FN4O2S |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15FN4O2S/c1-23-14-8-7-11(9-15(14)24-2)10-19-22-16(20-21-17(22)25)12-5-3-4-6-13(12)18/h3-10H,1-2H3,(H,21,25)/b19-10+ |
Clé InChI |
ORCGVIBERTZPBK-VXLYETTFSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B12027750.png)
![(4E)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(4-methoxy-2-methylphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12027753.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12027757.png)
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12027762.png)
![(2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile](/img/structure/B12027769.png)

![N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12027790.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12027798.png)
![1-(3-methylphenyl)-3-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]thiourea](/img/structure/B12027804.png)

![Isopropyl [(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate](/img/structure/B12027812.png)
![1-(4-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12027821.png)

![N-(2,6-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12027836.png)
